molecular formula C6H6O7S B1584040 Strontium monocitrate CAS No. 813-97-8

Strontium monocitrate

Cat. No. B1584040
CAS RN: 813-97-8
M. Wt: 277.7 g/mol
InChI Key: AOOMUVYEFFNMQG-UHFFFAOYSA-L
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Description

Strontium monocitrate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1. Radioisotope Applications

Strontium isotopes, particularly Strontium-89, have notable applications in the medical field, primarily for the palliation of pain from metastatic bone cancer. Studies have demonstrated that radioisotopes like Strontium-89 and samarium-153, approved in the USA and Europe, are effective in providing pain relief with response rates between 40% and 95%. Interestingly, some studies with Strontium-89 indicate not only pain relief but also a potential tumoricidal action, evidenced by a reduction of hot spots on bone scans in a significant number of patients. The effectiveness of these isotopes can be enhanced when combined with chemotherapeutic agents like cisplatin (Finlay, Mason, & Shelley, 2005).

2. Biomedical Science and Biomaterials

Strontium has a pivotal role in biomedical science. It's known that Sr2+ ions can promote bone growth and inhibit bone resorption, which makes strontium-containing medications and biomaterials particularly relevant for preventing osteoporosis and for applications in implant and tissue engineering. The bioavailability and release kinetics of strontium metal cations from materials, which are crucial for their biomedical applications, can be characterized using techniques like (87)Sr NMR spectroscopy. This technique has proven valuable for investigating strontium environments in disordered phases like bioactive glasses, helping to understand their structure and properties. Changes in the (87)Sr NMR spectrum post-immersion of these glasses in simulated body fluid underline the dynamic nature of these materials in physiological conditions (Bonhomme et al., 2012).

3. Environmental Applications

Strontium's behavior in the environment, particularly in wetlands, has been a subject of study due to its presence as a radioactive contaminant (like Strontium-90) in nuclear sites. The adsorption and desorption dynamics of Strontium on natural wetland substrates are crucial for understanding its transport and potential remediation strategies. Research has shown that organic matter, especially proteinaceous components, can significantly influence Strontium's adsorption and desorption, impacting its environmental behavior and the effectiveness of remediation efforts in wetlands (Boyer et al., 2018).

properties

IUPAC Name

strontium;3-carboxy-3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Sr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOMUVYEFFNMQG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O7Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231045
Record name Strontium monocitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strontium monocitrate

CAS RN

813-97-8
Record name Strontium monocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium monocitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tristrontium dicitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM MONOCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZG3847S6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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